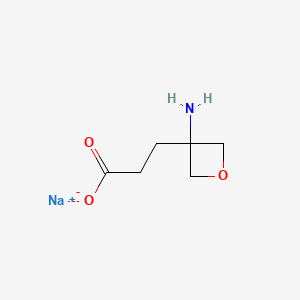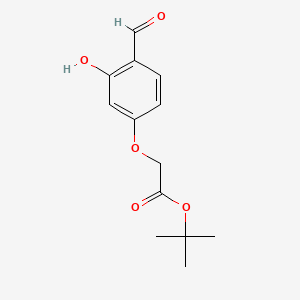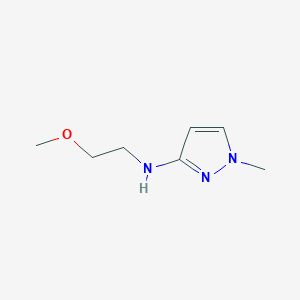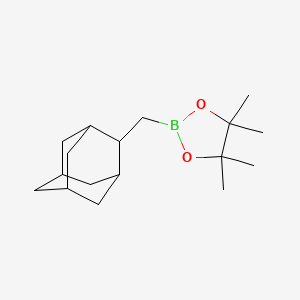
2-(Adamantan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Adamantan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a unique adamantane moiety attached to a dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of adamantan-2-ylmethyl halides with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Adamantan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boron-containing moiety into different functional groups.
Substitution: The adamantane moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like potassium carbonate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of adamantane derivatives.
科学的研究の応用
2-(Adamantan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic compounds.
Industry: It is used in the development of advanced materials, including high-performance polymers and coatings.
作用機序
The mechanism of action of 2-(Adamantan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The adamantane moiety provides stability and rigidity, while the dioxaborolane ring can participate in various chemical reactions. These interactions can affect molecular pathways and lead to desired chemical transformations.
類似化合物との比較
Similar Compounds
Adamantane: A simpler structure with similar rigidity and stability.
Tetramethyl-1,3,2-dioxaborolane: Lacks the adamantane moiety but shares the boron-containing ring structure.
Adamantan-2-ylmethyl halides: Precursors in the synthesis of the target compound.
Uniqueness
2-(Adamantan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the adamantane moiety and the dioxaborolane ring. This combination imparts both stability and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C17H29BO2 |
|---|---|
分子量 |
276.2 g/mol |
IUPAC名 |
2-(2-adamantylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H29BO2/c1-16(2)17(3,4)20-18(19-16)10-15-13-6-11-5-12(8-13)9-14(15)7-11/h11-15H,5-10H2,1-4H3 |
InChIキー |
ZUACSZQJHRQTQH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2C3CC4CC(C3)CC2C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile](/img/structure/B13468802.png)
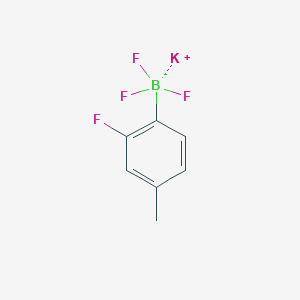
![tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride](/img/structure/B13468809.png)
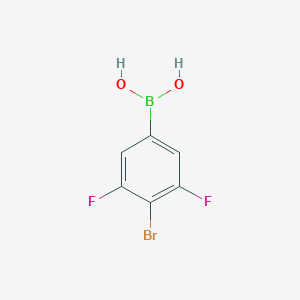

![{6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B13468850.png)
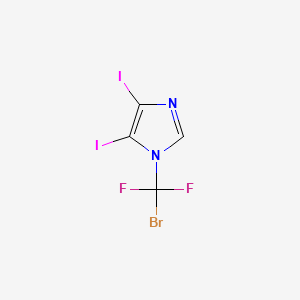
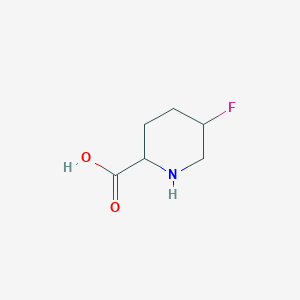
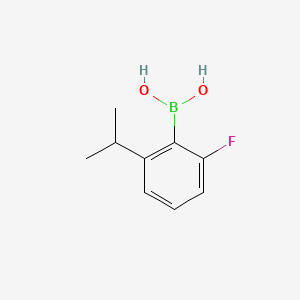
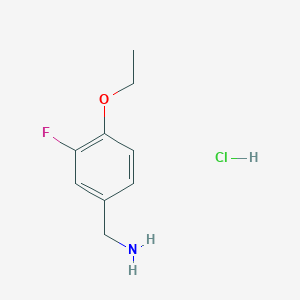
![N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B13468872.png)
